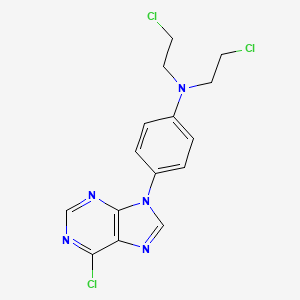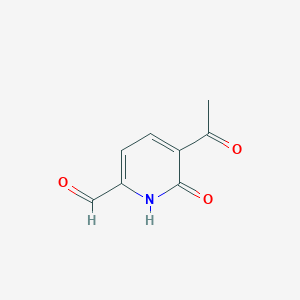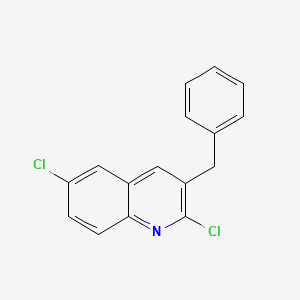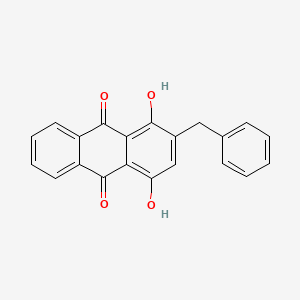
5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane: is an organic compound that belongs to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms This specific compound features a bromomethyl group, a cyclohexyl group, a methyl group, and a phenyl group attached to the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, such as 2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions; temperatures ranging from room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature
Aplicaciones Científicas De Investigación
Chemistry: 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane is used as an intermediate in organic synthesis. Its diverse functional groups make it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be used to design and synthesize potential drug candidates. Its bromomethyl group allows for further functionalization, enabling the creation of molecules with specific biological activities .
Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other industrially relevant materials .
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the functional groups introduced during further synthesis and their interactions with molecular targets such as enzymes, receptors, or nucleic acids .
Comparación Con Compuestos Similares
- 5-(Chloromethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane
- 5-(Hydroxymethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane
- 5-(Methoxymethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane
Comparison: Compared to its analogs, 5-(Bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy analogs. This increased reactivity can be advantageous in synthetic applications where selective functionalization is required .
Propiedades
Número CAS |
7468-34-0 |
|---|---|
Fórmula molecular |
C18H25BrO2 |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-cyclohexyl-5-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C18H25BrO2/c1-17(12-19)13-20-18(21-14-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2,4-5,8-9,16H,3,6-7,10-14H2,1H3 |
Clave InChI |
JVTPGDBVVQNBHF-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)(C2CCCCC2)C3=CC=CC=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)







![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)

![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)

